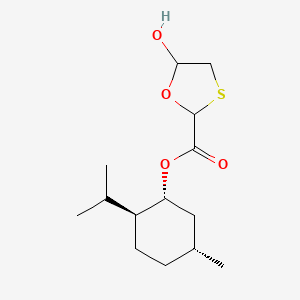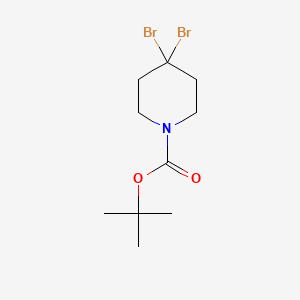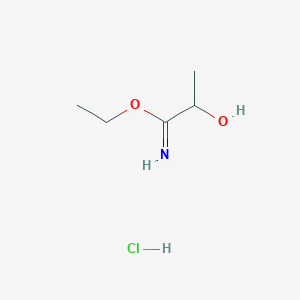
Ethyl 2-hydroxypropanimidoate hydrochloride
Descripción general
Descripción
Ethyl 2-hydroxypropanimidoate hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of Ethyl 2-hydroxypropanimidoate hydrochloride is represented by the InChI code: 1S/C5H11NO2.ClH/c1-3-8-5(6)4(2)7;/h5H,3,6H2,1-2H3;1H . The molecular weight of this compound is 153.61 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Ethyl 2-hydroxypropanimidoate hydrochloride has been involved in the synthesis of various chemical compounds. For instance, its derivative, 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride, was synthesized and studied for its effects on learning and memory in mice (Jiang Jing-ai, 2006).
- Another derivative, 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, showed promise as a geroprotector, potentially increasing lifespan in certain mouse models (Emanuel & Obukhova, 1978).
Use in Extraction and Solvent Applications
- Ethyl lactate, or ethyl 2-hydroxypropanoate, produced by fermenting carbohydrates, has shown potential as a solvent for extracting bioactive compounds from plants, such as phenolic compounds from Cytisus scoparius (Lores et al., 2015).
Application in Controlled Release Systems
- Hydrogels based on 2-hydroxyethyl methacrylate (HEMA), for instance, have been developed for drug delivery, utilizing photo-initiators to influence the drug release behavior (Şenol & Akyol, 2018).
Role in Biodegradation and Environmental Studies
- Derivatives of ethyl 2-hydroxypropanimidoate hydrochloride have been studied in the context of biodegradation. For example, the degradation of di-ester plasticizers by Rhodococcus rhodochrous released metabolites that interacted with the degrading microbe, impacting the biodegradation process (Nalli, Cooper, & Nicell, 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-hydroxypropanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-8-5(6)4(2)7;/h4,6-7H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROSAJBZHNTVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C(C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-hydroxypropanimidoate hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


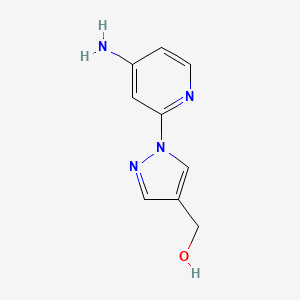
![(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate](/img/structure/B1405352.png)
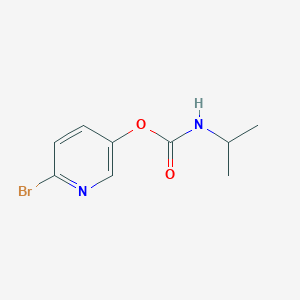
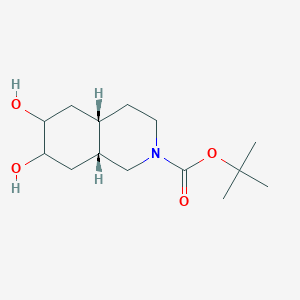
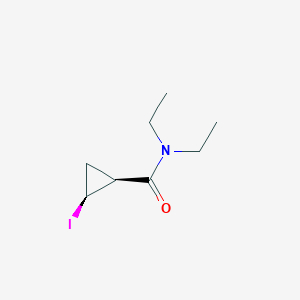

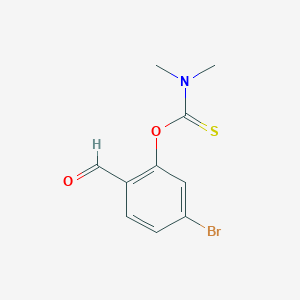
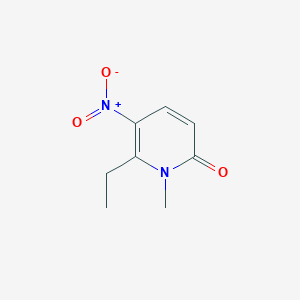
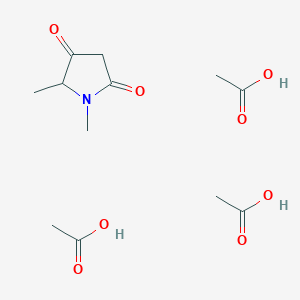
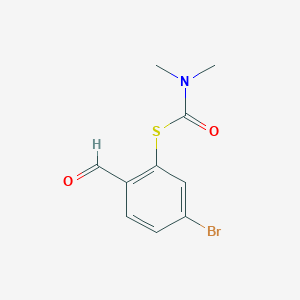
![1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine](/img/structure/B1405369.png)
